2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone
Description
This compound features a pyridazinone core substituted at position 2 with a 2-oxoethyl group linked to a 4-(3-chlorophenyl)piperazine moiety and at position 6 with a 2-furyl group. Its molecular formula is C₂₁H₂₀ClN₅O₃ (approximate molecular weight: 449.87 g/mol).
Properties
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-15-3-1-4-16(13-15)23-8-10-24(11-9-23)20(27)14-25-19(26)7-6-17(22-25)18-5-2-12-28-18/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKONWZRYHONPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorophenylpiperazine with a suitable acylating agent to form an intermediate, which is then reacted with a furyl-substituted pyridazinone under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted analogs of the original compound.
Scientific Research Applications
2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antiplatelet activities.
Comparison with Similar Compounds
Key Findings
Piperazine Substituent Effects: The 3-chlorophenyl group on the target compound’s piperazine may enhance receptor binding compared to 2-fluorophenyl () or 4-fluorophenylsulfonyl (). The 2-methoxyphenyl group in ’s analog confers higher MAO-B selectivity (IC₅₀: 0.013 µM), suggesting that electron-donating groups optimize enzyme interaction .
Pyridazinone Substituent Roles: The 2-furyl group in the target compound introduces heterocyclic diversity, which may modulate solubility and metabolic stability compared to 4-chlorophenyl () or styryl groups (). Analogs with benzal hydrazone () or methylsulfanylphenyl () substituents exhibit distinct activity profiles, emphasizing the importance of substitution patterns for target selectivity.
The target compound’s 3-chlorophenyl-furyl combination may balance MAO inhibition and anti-inflammatory effects, as seen in ’s hydrazone derivative .
Biological Activity
The compound 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes various research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Pyridazinone core : A heterocyclic compound that often exhibits diverse biological properties.
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
Molecular Formula
The molecular formula of the compound is .
| Property | Value |
|---|---|
| Molecular Weight | 363.83 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticonvulsant Activity
Research has indicated that derivatives of pyridazinones, including this compound, exhibit anticonvulsant properties. A study evaluated its efficacy using various seizure models:
- Maximal Electroshock (MES) Test : Demonstrated significant protective effects against induced seizures.
- Subcutaneous Pentylenetetrazole (scPTZ) Test : Showed a lower effective dose compared to traditional anticonvulsants like valproic acid, indicating potential as a novel anticonvulsant agent.
Analgesic Effects
In addition to anticonvulsant activity, this compound has been assessed for analgesic properties. It was tested in animal models for pain relief and showed promising results, suggesting that it may modulate pain pathways effectively.
The proposed mechanisms through which this compound exerts its effects include:
- GABAergic Modulation : Potential enhancement of GABA receptor activity leading to increased inhibitory neurotransmission.
- Calcium Channel Blockade : Inhibition of voltage-gated calcium channels which may contribute to both anticonvulsant and analgesic effects.
Study 1: Anticonvulsant Evaluation
A detailed study investigated the anticonvulsant effects of the compound in a series of animal models. Results indicated that the compound exhibited a significant reduction in seizure frequency and duration compared to control groups.
Study 2: Analgesic Assessment
In another study focused on pain models, the compound was administered to rodents subjected to inflammatory pain. The results showed a marked decrease in pain responses, supporting its potential use as an analgesic.
Q & A
Basic: What are the critical steps and considerations for synthesizing this compound with high purity?
Answer:
Synthesis typically involves multi-step reactions, including:
- Core formation : Constructing the pyridazinone ring via cyclization of dihydropyridazine precursors under controlled pH and temperature .
- Functionalization : Introducing the 3-chlorophenylpiperazine moiety via nucleophilic substitution or coupling reactions. Evidence suggests using bromoacetyl intermediates (e.g., bromoacetyl chloride) to attach the piperazine group, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Purification : Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) are critical for isolating high-purity product .
Key parameters : Reaction temperature (0–25°C for bromoacetyl coupling), solvent choice (chloroform or methyl ethyl ketone for stability), and stoichiometric ratios to minimize byproducts .
Basic: How is the structural identity and purity of this compound confirmed in academic research?
Answer:
A combination of analytical techniques is used:
- Spectroscopy :
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₂₁H₂₁ClN₄O₃: ~412.12) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Advanced: What experimental models are used to evaluate its anti-inflammatory and analgesic activities?
Answer:
- In vivo models :
- Carrageenan-induced paw edema (rat) : Measures anti-inflammatory activity by quantifying edema reduction over 4–6 hours. Doses typically range from 10–50 mg/kg, administered intraperitoneally .
- Acetic acid-induced writhing (mouse) : Evaluates analgesic effects by counting abdominal constrictions post-compound administration (compared to standards like aspirin) .
- In vitro assays :
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
Answer:
- Substituent variation :
- Linker optimization : Shorten or lengthen the oxoethyl chain to alter conformational flexibility .
- Pharmacophore mapping : Use X-ray crystallography (e.g., analogs in ) or docking studies to identify critical binding interactions with targets like serotonin receptors .
Methodology : Parallel synthesis of derivatives, followed by bioassays and computational clustering to identify activity trends .
Advanced: How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardize assays : Ensure consistent cell lines (e.g., RAW 264.7 for inflammation), reagent batches, and incubation times .
- Control variables : Account for differences in solvent (DMSO concentration ≤0.1%), animal strain (e.g., Sprague-Dawley vs. Wistar rats), and administration routes .
- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or methodological discrepancies .
Advanced: What computational approaches are used to predict its pharmacokinetic properties or toxicity?
Answer:
- Quantum-chemical modeling : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and metabolic pathways .
- Molecular dynamics (MD) : Simulate binding stability with targets like 5-HT₁A receptors (≥100 ns simulations) .
- ADMET prediction : Tools like SwissADME or ProTox-II estimate bioavailability, CYP450 interactions, and hepatotoxicity based on structural descriptors .
Advanced: How can researchers investigate its potential off-target effects or polypharmacology?
Answer:
- Kinome-wide profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify unintended kinase interactions .
- Transcriptomics : RNA-seq of treated cells (e.g., HEK293) to detect differentially expressed genes linked to secondary pathways .
- Thermal shift assays : Monitor protein stability changes in cell lysates to uncover off-target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
